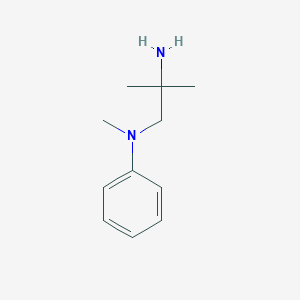
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione is an organic compound with the chemical formula C15H16N2O4. It is a solid crystal, soluble in water and organic solvents. This compound is mainly used in the synthesis of drugs, dyes, and polymer compounds. Its molecular structure contains hydroxyl and ketone groups, which confer redox and reactivity properties, making it valuable in organic synthesis .
Métodos De Preparación
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione can be synthesized through various methods. One common synthetic route involves using isoindole, p-nitrophenol, piperidine, and tetraethyl malonate as raw materials. These reactants undergo a series of chemical reactions to yield the target product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione include:
Lenalidomide: A derivative with similar structural features but different biological activities.
Thalidomide: Another structurally related compound with distinct pharmacological properties.
Pomalidomide: Shares a similar core structure but has unique therapeutic applications.
The uniqueness of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3 |
Clave InChI |
NLEHCYDQIHRHGW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)



![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)




![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)

